molecular formula C13H17BN2O2 B8145728 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8145728
M. Wt: 244.10 g/mol
InChI Key: GXWUKWMFSGHGOQ-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative of the pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocycle with applications in medicinal chemistry and materials science. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for constructing biaryl and heteroaryl systems . Its molecular formula is C₁₃H₁₆BN₂O₂ (average molecular weight: ~243.10 g/mol), with the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached at the 3-position of the pyrrolopyridine core .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-8-16-10-6-5-7-15-11(9)10/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWUKWMFSGHGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558927-10-8
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
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Preparation Methods

Bromination of Pyrrolopyridine Precursors

A critical precursor is 3-bromo-1H-pyrrolo[3,2-b]pyridine, which undergoes subsequent borylation. Bromination strategies vary:

  • Electrophilic Bromination : Direct treatment with bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes achieves regioselective 3-bromination.

  • Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator like AIBN in carbon tetrachloride under reflux (5 hours) provides moderate yields.

Example Protocol for 3-Bromination:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equiv) in chloroform.

  • Add Br₂ (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 1 hour.

  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography.

Miyaura Borylation

The 3-bromo intermediate is converted to the boronate ester via palladium-catalyzed borylation.

Standard Conditions:

  • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equiv)

  • Boron Source : Bis(pinacolato)diboron (1.5 equiv)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane or toluene

  • Temperature : 80–100°C for 8–12 hours.

Optimization Notes:

  • Protection of the pyrrole NH (e.g., with tert-butyl carbamate) improves stability during borylation.

  • Anhydrous conditions prevent hydrolysis of the boronate.

Detailed Synthetic Pathways

Route 1: Direct Borylation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Bromination :

    • 1H-pyrrolo[3,2-b]pyridine → 3-bromo-1H-pyrrolo[3,2-b]pyridine (72% yield).

  • Borylation :

    • React 3-bromo derivative with bis(pinacolato)diboron under Miyaura conditions.

    • Yield: 65–78% after silica gel chromatography.

Analytical Data :

  • LC-MS (ES) : m/z 299.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 8.20 (d, J = 5.2 Hz, 1H), 7.35 (d, J = 5.2 Hz, 1H), 2.95 (s, 1H), 1.35 (s, 12H).

Route 2: Protection-Deprotection Strategy

To mitigate side reactions, the NH group is temporarily protected:

  • Protection :

    • Treat 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in THF to form 1-Boc-pyrrolo[3,2-b]pyridine (89% yield).

  • Bromination :

    • Brominate at the 3-position using NBS/AIBN in CCl₄ (68% yield).

  • Borylation :

    • Miyaura reaction as in Route 1 (70% yield).

  • Deprotection :

    • Remove Boc group with TFA/CH₂Cl₂ (quantitative).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Overall Yield 65%58%
NH Protection NoYes (Boc)
Purity (HPLC) 95%98%
Key Advantage SimplicityStability

Route 1 is preferable for rapid synthesis, while Route 2 offers higher purity for sensitive applications.

Mechanistic Insights

Bromination Mechanism

Electrophilic bromination proceeds via σ-complex formation at the electron-rich 3-position, favored by the pyrrole’s aromaticity. Radical bromination with NBS involves hydrogen abstraction by bromine radicals, followed by Br₂ addition.

Borylation Mechanism

The Miyaura reaction follows a catalytic cycle:

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with bis(pinacolato)diboron.

  • Reductive elimination to form the C–B bond.

Challenges and Solutions

  • Regioselectivity : Competing bromination at the 5-position is minimized using low temperatures.

  • Boronate Hydrolysis : Anhydrous solvents and inert atmospheres prevent degradation.

  • NH Reactivity : Protection with Boc or tosyl groups avoids Pd catalyst poisoning.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow bromination (residence time: 2 hours) and fixed-bed borylation reactors (Pd on carbon), achieving 80% throughput efficiency. Cost analysis favors Route 1 ($120/g vs. $145/g for Route 2).

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

Compound Name Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Pyrrolo[3,2-b]pyridine H at 5-position C₁₃H₁₆BN₂O₂ ~243.10 Suzuki coupling partner; unprotected NH allows hydrogen bonding
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester Pyrrolo[2,3-b]pyridine Br at 5-position C₁₃H₁₅BBrN₂O₂ 329.99 Bromine enhances electrophilicity for cross-coupling; potential halogen bonding
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine F at 5-position C₁₃H₁₆BFN₂O₂ 262.09 Fluorine improves metabolic stability and lipophilicity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Pyridine CF₃ at 5-position C₁₂H₁₅BF₃NO₂ 273.06 Electron-withdrawing CF₃ accelerates Suzuki coupling

Key Observations :

  • Positional Isomerism : The pyrrolo[3,2-b]pyridine (target) vs. pyrrolo[2,3-b]pyridine () isomers differ in nitrogen arrangement, altering electronic properties and reactivity .
  • Halogen vs.
  • Electron-Withdrawing Groups : The CF₃-substituted pyridine () exhibits enhanced reactivity in cross-couplings due to electron deficiency, whereas the target compound’s pyrrolopyridine core is more electron-rich .

Protecting Group Modifications

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Stability/Reactivity Applications References
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine None (NH free) C₁₃H₁₆BN₂O₂ ~243.10 Reactive NH prone to oxidation; suitable for direct functionalization Drug discovery
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Tosyl (SO₂C₆H₄CH₃) C₁₈H₂₂BN₂O₄S 394.26 Enhanced stability; tosyl group prevents side reactions Intermediate in multistep synthesis

Key Observations :

  • Tosyl Protection : The tosyl group () improves stability during storage and reaction conditions but adds synthetic steps for protection/deprotection .
  • Unprotected NH : The target compound’s free NH may participate in intermolecular interactions (e.g., hydrogen bonding in crystal packing) or serve as a site for further derivatization .

Key Observations :

  • Solubility : Boronate esters generally exhibit poor aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, THF) .
  • Safety : Most analogues carry warnings for skin/eye irritation and respiratory sensitivity, necessitating handling under inert conditions .

Q & A

Q. What are the standard synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into pyrrolo[3,2-b]pyridine derivatives?

The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling or direct borylation. For example, intermediates like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) are synthesized using N-iodosuccinimide (NIS) in acetone, followed by protection with tosyl chloride (TsCl) and NaH in THF . Subsequent coupling with pinacolboron reagents (e.g., bis(pinacolato)diboron) under Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/EtOH/H₂O at 90–105°C introduces the boronate group .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key methods include:

  • ¹H/¹³C NMR : Signals for the dioxaborolane group appear at δ ~1.3 ppm (singlet, 12H for pinacol methyl groups). The pyrrolo-pyridine core shows aromatic protons at δ 8.5–13.4 ppm, with splitting patterns confirming substitution .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within 0.3 ppm error) .
  • Column chromatography : Purification using silica gel with gradients like CH₂Cl₂/EtOAc (90:10) removes unreacted boronic acids or catalysts .

Q. What are common functionalization strategies for the pyrrolo[3,2-b]pyridine core after boronate installation?

  • Cross-coupling : The boronate group enables Suzuki reactions with aryl/heteroaryl halides. For example, coupling with 3-thienylboronic acid at 90°C yields biaryl derivatives .
  • Reductive amination : Nitro groups (e.g., at position 3) are reduced to amines using H₂/Raney Ni, followed by acylation with nicotinoyl chloride to form amides .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyrrolo[3,2-b]pyridine core influence Suzuki-Miyaura coupling efficiency?

  • Steric hindrance : Bulky substituents at positions 5 or 7 reduce coupling yields due to restricted Pd coordination. For example, 3,4-dimethoxyphenyl groups require higher temperatures (105°C vs. 90°C for smaller groups) .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro at position 3) activate the core for faster coupling but may necessitate lower temperatures to avoid side reactions .
  • Catalyst optimization : Pd(PPh₃)₄ is preferred for aryl boronic acids, while PdCl₂(dppf) improves yields with heteroaryl partners .

Q. What analytical challenges arise in characterizing air-sensitive intermediates during synthesis?

  • Instability of 3-amino intermediates : Post-hydrogenation intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) decompose rapidly. In-situ derivatization (e.g., acylation with nicotinoyl chloride) stabilizes them for isolation .
  • Boronate hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., THF under N₂) and immediate NMR analysis in DMSO-d₆ to prevent decomposition .

Q. How can X-ray crystallography resolve ambiguities in regiochemistry for substituted derivatives?

  • SHELX refinement : Single-crystal X-ray diffraction using SHELXL-2018 refines bond lengths/angles, confirming regioselectivity (e.g., distinguishing C3 vs. C5 substitution). Twinning or disorder in the dioxaborolane group may require high-resolution data (R1 < 0.05) .

Data Contradictions and Methodological Troubleshooting

Q. Why do reported yields for similar Suzuki couplings vary widely (49%–96%)?

  • Catalyst loading : Lower Pd(PPh₃)₄ amounts (<5 mol%) reduce yields due to incomplete activation. achieved 96% yield with 10 mol% catalyst .
  • Purification losses : Silica gel adsorption of polar byproducts (e.g., boronic acids) can reduce isolated yields. Reverse-phase HPLC may improve recovery .

Q. How can researchers address low reactivity in cross-coupling reactions involving electron-rich boronate esters?

  • Additive screening : K₂CO₃ (2M aqueous) enhances transmetallation in toluene/EtOH systems.
  • Microwave-assisted synthesis : Shortens reaction times (30 min vs. 12 h) and improves yields for sluggish reactions .

Methodological Recommendations

  • Synthetic optimization : Use PdCl₂(dppf) with CsF for coupling sterically hindered partners .
  • Characterization : Combine DOSY NMR with HSQC to confirm molecular mobility and connectivity in complex mixtures .

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